
9-(2-(Diethylamino)ethyl)-2,7-dimethoxy-1-methylcarbazole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(2-(Diethylamino)ethyl)-2,7-dimethoxy-1-methylcarbazole hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a carbazole core substituted with diethylaminoethyl and dimethoxy groups. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Vorbereitungsmethoden
The synthesis of 9-(2-(Diethylamino)ethyl)-2,7-dimethoxy-1-methylcarbazole hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through a series of reactions, including cyclization and functional group modifications.
Introduction of Diethylaminoethyl Group: The diethylaminoethyl group is introduced through an alkylation reaction using diethylaminoethyl chloride hydrochloride as the alkylating agent.
Methoxylation: The dimethoxy groups are introduced via methylation reactions using appropriate methylating agents.
Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
9-(2-(Diethylamino)ethyl)-2,7-dimethoxy-1-methylcarbazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the carbazole core or the diethylaminoethyl group are replaced with other groups. Common reagents for substitution include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
9-(2-(Diethylamino)ethyl)-2,7-dimethoxy-1-methylcarbazole hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to cell signaling, enzyme inhibition, and receptor binding due to its potential bioactivity.
Medicine: It may have potential therapeutic applications, including as an antitumor or antimicrobial agent, although further research is needed to confirm its efficacy and safety.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 9-(2-(Diethylamino)ethyl)-2,7-dimethoxy-1-methylcarbazole hydrochloride involves its interaction with specific molecular targets and pathways. The diethylaminoethyl group may facilitate binding to certain receptors or enzymes, while the carbazole core can interact with various biological molecules. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
9-(2-(Diethylamino)ethyl)-2,7-dimethoxy-1-methylcarbazole hydrochloride can be compared with other similar compounds, such as:
2-(Diethylamino)ethyl chloride hydrochloride: This compound is used as an alkylating agent and has similar functional groups but lacks the carbazole core.
2-(Diethylamino)ethyl 9-hydroxyfluorene-9-carboxylate hydrochloride: This compound has a similar diethylaminoethyl group but a different core structure, leading to different chemical and biological properties.
Procainamide: A medication with a diethylaminoethyl group, used for treating cardiac arrhythmias, but with a different core structure and pharmacological profile.
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
41734-92-3 |
|---|---|
Molekularformel |
C21H29ClN2O2 |
Molekulargewicht |
376.9 g/mol |
IUPAC-Name |
2-(2,7-dimethoxy-1-methylcarbazol-9-yl)ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C21H28N2O2.ClH/c1-6-22(7-2)12-13-23-19-14-16(24-4)8-9-17(19)18-10-11-20(25-5)15(3)21(18)23;/h8-11,14H,6-7,12-13H2,1-5H3;1H |
InChI-Schlüssel |
GSNGAXMSLLLOLM-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH+](CC)CCN1C2=C(C=CC(=C2)OC)C3=C1C(=C(C=C3)OC)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-[[amino-(diaminomethylideneamino)methylidene]amino]ethyl]-1-(diaminomethylidene)guanidine;sulfuric acid](/img/structure/B13749324.png)
![9-Butyl-9-borabicyclo[3.3.1]nonane](/img/structure/B13749327.png)
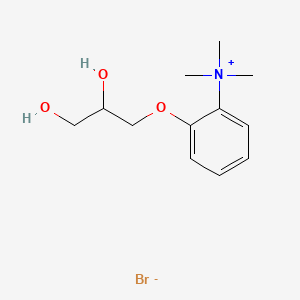
![Hydrazine,[4-(methylsulfonyl)-3-(trifluoromethyl)phenyl]](/img/structure/B13749333.png)

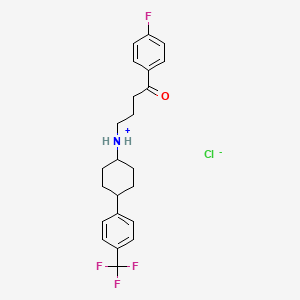
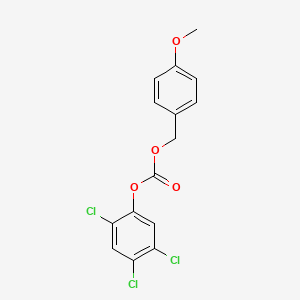
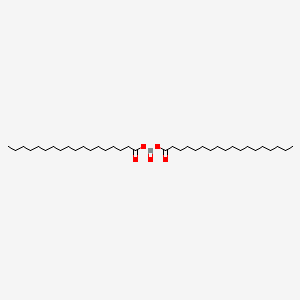


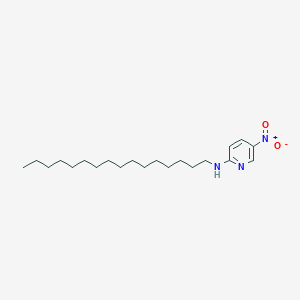

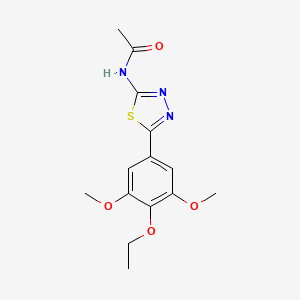
![[4-(1-acetyl-3H-2-benzofuran-1-yl)-2-methylbutan-2-yl]-dimethylazanium;chloride](/img/structure/B13749390.png)
